Cas no 922495-42-9 (Benzenamine, N,N-bis(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)-)
922495-42-9 structure
Product Name:Benzenamine, N,N-bis(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)-
CAS-nummer:922495-42-9
MF:C21H19N5O2
MW:373.407863855362
CID:741000
PubChem ID:71446523
Update Time:2025-04-19
Benzenamine, N,N-bis(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, N,N-bis(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)-
- N,N-bis(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)aniline
- DTXSID10855008
- 922495-42-9
- 4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline
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- Inchi: 1S/C21H19N5O2/c1-27-19-11-7-17(8-12-19)26(18-9-13-20(28-2)14-10-18)16-5-3-15(4-6-16)21-22-24-25-23-21/h3-14H,1-2H3,(H,22,23,24,25)
- InChI-sleutel: LSIZNMFICQNPJF-UHFFFAOYSA-N
- LACHT: O(C)C1C=CC(=CC=1)N(C1C=CC(=CC=1)OC)C1C=CC(C2N=NNN=2)=CC=1
Berekende eigenschappen
- Exacte massa: 373.15387487g/mol
- Monoisotopische massa: 373.15387487g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 6
- Complexiteit: 434
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 76.2Ų
Benzenamine, N,N-bis(4-methoxyphenyl)-4-(2H-tetrazol-5-yl)- Gerelateerde literatuur
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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